molecular formula C22H33Cl2N3O4 B1665184 Asalin CAS No. 13425-94-0

Asalin

Cat. No.: B1665184
CAS No.: 13425-94-0
M. Wt: 474.4 g/mol
InChI Key: LGLLXTFYYXSARU-UHFFFAOYSA-N
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Description

Asalin is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its analgesic and antipyretic effects, making it useful in the treatment of pain and fever. This compound is a derivative of salicylic acid, which has been used for centuries in traditional medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Asalin typically involves the esterification of salicylic acid. The process begins with the reaction of salicylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions, where the mixture is heated to facilitate the reaction and then cooled to allow the product to crystallize. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where salicylic acid and acetic anhydride are mixed and heated. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The crude product is then subjected to purification steps, including filtration and recrystallization, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Asalin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into other derivatives with different properties.

    Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Products include various carboxylic acids and ketones.

    Reduction: Products include alcohols and other reduced derivatives.

    Substitution: Products vary depending on the substituent introduced, such as halogenated compounds or alkylated derivatives.

Scientific Research Applications

Asalin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying esterification and other organic reactions.

    Biology: Investigated for its effects on cellular processes and potential therapeutic uses.

    Medicine: Explored for its analgesic and antipyretic properties, as well as its potential role in treating inflammatory conditions.

    Industry: Used in the production of various pharmaceuticals and as a precursor in the synthesis of other compounds.

Mechanism of Action

Asalin exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the production of prostaglandins, which are involved in the mediation of pain, fever, and inflammation. By reducing prostaglandin levels, this compound helps alleviate pain and reduce fever.

Comparison with Similar Compounds

Similar Compounds

    Aspirin (Acetylsalicylic Acid): Like Asalin, aspirin is a derivative of salicylic acid and has similar analgesic and antipyretic properties.

    Ibuprofen: Another nonsteroidal anti-inflammatory drug (NSAID) with similar effects but different chemical structure.

    Paracetamol (Acetaminophen): An analgesic and antipyretic with a different mechanism of action compared to this compound.

Uniqueness

This compound is unique in its specific esterification process and its particular balance of analgesic and antipyretic effects. Unlike some other compounds, this compound has a distinct profile of side effects and therapeutic benefits, making it a valuable compound in both research and clinical settings.

Properties

CAS No.

13425-94-0

Molecular Formula

C22H33Cl2N3O4

Molecular Weight

474.4 g/mol

IUPAC Name

ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C22H33Cl2N3O4/c1-5-31-22(30)20(15(2)3)26-21(29)19(25-16(4)28)14-17-6-8-18(9-7-17)27(12-10-23)13-11-24/h6-9,15,19-20H,5,10-14H2,1-4H3,(H,25,28)(H,26,29)

InChI Key

LGLLXTFYYXSARU-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C

SMILES

CCOC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C

Canonical SMILES

CCOC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

asalin
asalin, (DL-Val-DL-Phe)-isomer
asalin, (L-Val-L-Phe)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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